3,8-Dibromo-6-methylquinolin-4-amine
Description
3,8-Dibromo-6-methylquinolin-4-amine is a halogenated quinoline derivative characterized by bromine substituents at positions 3 and 8, a methyl group at position 6, and an amine group at position 2. The bromine atoms likely enhance lipophilicity and influence binding interactions, while the methyl group may modulate metabolic stability and solubility.
Properties
CAS No. |
1211189-98-8 |
|---|---|
Molecular Formula |
C10H8Br2N2 |
Molecular Weight |
315.996 |
IUPAC Name |
3,8-dibromo-6-methylquinolin-4-amine |
InChI |
InChI=1S/C10H8Br2N2/c1-5-2-6-9(13)8(12)4-14-10(6)7(11)3-5/h2-4H,1H3,(H2,13,14) |
InChI Key |
ZPJJCYAOCWRFQC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)C(=C(C=N2)Br)N)Br |
Synonyms |
4-Amino-3,8-dibromo-6-methylquinoline |
Origin of Product |
United States |
Comparison with Similar Compounds
6-Bromo-8-methylquinolin-4-amine (CAS 1189106-47-5)
- Structure : Bromine at position 6, methyl at position 6.
- Properties: Higher solubility compared to dibromo analogs due to fewer bulky substituents. No direct biological data are available, but its simpler structure may facilitate synthetic accessibility .
- Synthesis: Not detailed in the evidence, but analogous 4-chloroquinoline intermediates (e.g., 6-bromo-4-chloroquinoline) are commonly used in nucleophilic aromatic substitution reactions .
3-Bromo-6-chloro-8-methylquinolin-4-amine (CAS 1208877-69-3)
- Structure : Bromine at position 3, chlorine at position 6, methyl at position 7.
- However, chlorine’s smaller size compared to bromine may reduce steric hindrance .
6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine
- Structure : Bromine at position 6, difluoromethyl-substituted aniline at position 3.
- Properties : The difluoromethyl group improves metabolic stability and solubility, as demonstrated in kinase inhibitors like PQR530 and GDC-0077 . The compound exhibits a melting point of 272–274°C and a purity >99% (LC–MS) .
- Synthesis: Achieved via a one-step protocol (83% yield) using 6-bromo-4-chloroquinoline and 3-(difluoromethyl)aniline with Hünig’s base .
Functional Group Variations
6-Iodo-3-methylquinolin-4-amine (CAS 1146298-65-8)
NQ15 (6-(Benzyloxy)-N-(4-ethoxyphenyl)-7-methoxy-3-nitroquinolin-4-amine)
- Structure : Nitro group at position 3, benzyloxy and methoxy substituents.
- Reported yield: 94%, with a melting point of 211°C .
Data Table: Comparative Analysis of Key Compounds
*Calculated based on molecular formula.
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